molecular formula C8H10N2O B12544173 3-Amino-1-(pyridin-2-yl)propan-1-one CAS No. 652972-07-1

3-Amino-1-(pyridin-2-yl)propan-1-one

Cat. No.: B12544173
CAS No.: 652972-07-1
M. Wt: 150.18 g/mol
InChI Key: RCNLSRKMIAFYEP-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a pyridinyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-2-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-(pyridin-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propan-1-ol
  • 3-(Pyridin-2-yl)propan-1-amine
  • 3-(Pyridin-2-yl)propan-1-one

Uniqueness

3-Amino-1-(pyridin-2-yl)propan-1-one is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

652972-07-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-amino-1-pyridin-2-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2

InChI Key

RCNLSRKMIAFYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCN

Origin of Product

United States

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